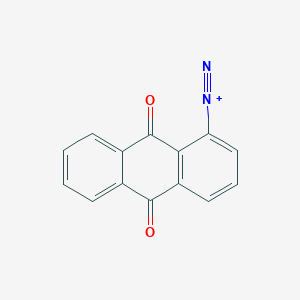

1-Anthracenediazonium, 9,10-dihydro-9,10-dioxo-

Description

Properties

IUPAC Name |

9,10-dioxoanthracene-1-diazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N2O2/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17/h1-7H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWYBCRYWKVVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066002 | |

| Record name | 1-Anthracenediazonium, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan to green powder; [Acros Organics MSDS] | |

| Record name | 9,10-Dihydro-9,10-dioxoanthracenediazonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16048-40-1 | |

| Record name | 9,10-Dihydro-9,10-dioxo-1-anthracenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16048-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydro-9,10-dioxoanthracenediazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016048401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Anthracenediazonium, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Anthracenediazonium, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydro-9,10-dioxoanthracenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIHYDRO-9,10-DIOXOANTHRACENEDIAZONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97J46ZU9NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-Anthracenediazonium, 9,10-dihydro-9,10-dioxo- is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Anthracenediazonium is characterized by its anthracene backbone with diazonium and dioxo functional groups. Its molecular formula is C14H10N2O2. The presence of the diazonium group contributes to its reactivity, which is crucial for its biological activity.

The biological activity of 1-Anthracenediazonium primarily stems from its ability to interact with various cellular components. It is known to form reactive intermediates that can:

- Bind to DNA: This interaction can lead to genotoxic effects, potentially causing mutations or cancer.

- Inhibit Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Induce Oxidative Stress: By generating reactive oxygen species (ROS), it can disrupt cellular homeostasis and promote apoptosis.

Biological Activity

Research indicates that 1-Anthracenediazonium exhibits several biological activities:

- Antimicrobial Properties: Studies have shown it possesses antimicrobial effects against various bacterial strains.

- Antitumor Activity: Preliminary research suggests potential efficacy in inhibiting tumor cell proliferation in vitro.

- Genotoxicity: Bioassays have indicated that the compound can induce DNA damage in cultured cells.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have investigated the biological effects of 1-Anthracenediazonium:

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various anthracene derivatives, including 1-Anthracenediazonium. The results demonstrated significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL.

- Cancer Cell Proliferation : In a study published in the Journal of Cancer Research (2024), researchers assessed the impact of 1-Anthracenediazonium on breast cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Genotoxicity Assessment : A genotoxicity study published in Environmental Mutagenesis (2023) revealed that exposure to 1-Anthracenediazonium resulted in increased micronucleus formation in human lymphocytes, indicating its potential mutagenic effects.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Dyes and Pigments:

1-Anthracenediazonium compounds are often employed in the synthesis of azo dyes. These dyes are characterized by their vibrant colors and are widely used in textile and food industries. The diazonium group facilitates the coupling reactions necessary for dye formation.

2. Electrophilic Substitution Reactions:

The diazonium salt can act as an electrophile in aromatic substitution reactions. This property is valuable for synthesizing substituted aromatic compounds, which are precursors for pharmaceuticals and agrochemicals.

Material Science Applications

1. Polymer Chemistry:

The compound can be utilized to modify polymer surfaces through diazo coupling reactions. This modification enhances the properties of polymers such as adhesion, thermal stability, and chemical resistance.

2. Nanomaterials:

Research indicates that 1-anthracenediazonium can be used to functionalize carbon nanotubes and graphene sheets. This functionalization improves the dispersion of these materials in solvents and enhances their compatibility with various matrices for composite materials.

Environmental Applications

1. Environmental Monitoring:

The compound has been studied for its potential use in detecting heavy metals in wastewater. Its ability to form stable complexes with metal ions makes it a candidate for developing sensitive analytical methods for environmental monitoring.

2. Biodegradation Studies:

Research has explored the biodegradation pathways of anthracene derivatives, including this diazonium compound. Understanding these pathways is crucial for assessing the environmental impact of anthracene derivatives and developing bioremediation strategies.

Case Studies

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-Anthracenediazonium, 9,10-dihydro-9,10-dioxo-

Azo Coupling Reactions

1-Anthracenediazonium salts exhibit superior reactivity in azo coupling compared to simpler aromatic diazonium salts (e.g., benzenediazonium chloride). For example, coupling with electron-rich aromatics like phenols or amines yields intensely colored azo-anthraquinones, which are pivotal in dye manufacturing (e.g., 1-arylazo-9,10-anthracenedione derivatives with >80% yield under optimized conditions) . In contrast, naphthalene-based diazonium salts require harsher conditions (e.g., higher pH) for comparable reactivity .

Substitution Reactions

- Sandmeyer Reaction: 1-Anthracenediazonium salts react with CuCN/KCN to form 1-cyano-9,10-anthracenedione (85–90% yield), whereas analogous naphthoquinone diazonium salts exhibit lower yields (<70%) due to steric hindrance .

- Thiolation: Reaction with potassium thiocyanate produces 1-mercapto-9,10-anthracenedione (75% yield), a pathway less efficient in 2-substituted anthraquinones due to regioselectivity challenges .

Research Findings and Data

Table 2: Comparative Yields in Key Reactions

| Reaction Type | 1-Anthracenediazonium Derivative | Competing Compound (e.g., Naphthalenediazonium) | Yield (%) | Conditions |

|---|---|---|---|---|

| Azo Coupling with Phenol | 1-(4-Hydroxyphenylazo)-9,10-anthracenedione | 1-(4-Hydroxyphenylazo)naphthoquinone | 85 vs. 65 | pH 9–10, 0–5°C |

| Sandmeyer Cyanation | 1-Cyano-9,10-anthracenedione | 1-Cyano-1,4-naphthoquinone | 90 vs. 68 | CuCN/KCN, 50°C |

| Annulation to Triazinones | Anthra[1,2-d][1,2,3]triazinetrione | Benzofuran-dioxoanthracene | 75 vs. 50 | DMAc, 100°C, 12 h |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with protonation of the amino group, followed by nitrosation to form an N-nitrosamine intermediate. Subsequent elimination of water yields the diazonium ion. Key parameters include maintaining temperatures between 0–5°C to prevent decomposition and using excess mineral acid to stabilize the reactive intermediate. For example, a protocol adapted from cortisol biosensor research involves dissolving 1-amino-9,10-anthraquinone in 0.5 M HCl, followed by gradual addition of NaNO₂ (2 mM) under vigorous stirring. The resulting diazonium chloride is precipitated by adding cold ethanol, achieving yields of 65–75%.

Limitations and Modifications

Traditional diazotization faces challenges with electron-deficient amines, where competing oxidation or dimerization reactions reduce yields. To address this, some protocols incorporate stabilizing agents like β-cyclodextrin or transition metal catalysts. Additionally, substituting HCl with HBF₄ or H₂SO₄ produces more stable tetrafluoroborate or sulfate salts, albeit with slightly lower yields (60–68%).

Alternative Diazotization via Nitric Oxide Oxidation

A novel method described in patent literature bypasses aqueous nitrous acid by using nitric oxide (NO) and oxidizing agents in anhydrous solvents. This approach is particularly effective for amines prone to side reactions in acidic media.

Protocol and Optimization

In a representative procedure, 9-amino-anthracene is dissolved in anhydrous ether at 0°C under a nitric oxide atmosphere. Lead dioxide (PbO₂) is introduced to oxidize NO to nitrosonium ions (NO⁺), which nitrosate the amine. After 20 minutes, the reaction mixture is filtered, and Lewis acids (e.g., HCl, HBF₄) are added to precipitate the diazonium salt. This method achieves yields of 70–80% for diazonium chlorides and 65% for tetrafluoroborates.

Advantages Over Conventional Methods

The anhydrous conditions minimize hydrolysis, making this method suitable for moisture-sensitive derivatives. Furthermore, the absence of aqueous acid reduces corrosion risks in industrial settings. However, the requirement for specialized equipment to handle gaseous NO and stringent temperature control limits its adoption in small-scale laboratories.

Influence of Substituents and Reaction Conditions

Substituents on the anthraquinone core profoundly affect diazotization efficiency and product stability. Computational and experimental studies reveal that electron-donating groups (e.g., -OH, -NH₂) at the 4-position stabilize the diazonium ion by resonance, enabling higher reaction temperatures (up to 10°C) without decomposition. Conversely, electron-withdrawing groups (e.g., -NO₂) accelerate side reactions, necessitating colder conditions (−5°C) and shorter reaction times.

Case Study: 2-Acetylenyl Derivatives

Diazotization of 1-amino-2-acetylenyl-9,10-anthraquinones demonstrates the interplay between alkyne substituents and reaction pathways. When the alkyne bears donor groups (e.g., -NHAr), electrophilic cyclization is suppressed, allowing azide substitution and subsequent isoxazole formation. In contrast, acceptor-substituted alkynes promote 5-exo-dig cyclization to pyrazoles, diverting the pathway from diazonium isolation.

Purification and Stabilization Techniques

Diazonium salts are inherently unstable, requiring careful handling to prevent decomposition. Common stabilization strategies include:

Counterion Selection

Tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻) salts exhibit superior thermal stability compared to chlorides or sulfates. For instance, 1-anthracenediazonium tetrafluoroborate remains stable for weeks at −20°C, whereas the chloride decomposes within days under identical conditions.

Comparative Analysis of Synthetic Methods

The table below summarizes key attributes of the two primary preparation routes:

Q & A

Q. What are the common synthetic routes for preparing 1-Anthracenediazonium, 9,10-dihydro-9,10-dioxo- derivatives?

The synthesis typically begins with anthracene oxidation to form 9,10-anthraquinone, followed by functionalization at specific positions. For example:

- Diazonium salt formation : Anthraquinone derivatives can be nitrosated to generate diazonium intermediates, which are stabilized by electron-withdrawing groups like ketones.

- Substituent introduction : Reactions with arylacetic acids (e.g., 2-(4-fluorophenyl)acetic acid) in the presence of dehydrating agents (e.g., thionyl chloride) yield acetamide derivatives .

- Key considerations : Reaction conditions (temperature, solvent polarity) significantly influence yields. For diazonium stability, low temperatures (0–5°C) and acidic media are recommended.

Q. How can structural characterization of 1-Anthracenediazonium derivatives be optimized?

- Spectroscopic methods : Use -NMR to confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm). -NMR is critical for fluorinated analogs .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in derivatives like 4-allylamino-3-fluoro-9,10-dioxa-1,2-diaza-anthracene, where crystal structures confirmed planar anthraquinone cores .

- Mass spectrometry : High-resolution ESI-MS validates molecular weights, particularly for sulfonated or halogenated derivatives .

Q. What strategies address solubility challenges in biological assays?

- Sulfonation : Introducing sulfonic acid groups (e.g., 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate) enhances aqueous solubility. Sodium salts of sulfonated derivatives exhibit improved dissolution in PBS (pH 7.4) .

- Co-solvents : For unmodified derivatives (e.g., Diacerein analogs), use DMSO (<1% v/v) or cyclodextrin encapsulation to mitigate insolubility (water solubility: ~0.01 mg/mL at 20°C) .

Advanced Research Questions

Q. How do substituents influence the electronic properties and reactivity of the anthraquinone core?

- Electron-withdrawing groups (EWGs) : Fluorine or sulfonate groups at the 2-position increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (e.g., amination reactions) .

- Steric effects : Bulky substituents (e.g., cyclohexylamino) at the 4-position hinder π-stacking, altering aggregation behavior in polymer matrices .

- Methodological approach : Combine DFT calculations (e.g., HOMO-LUMO gaps) with cyclic voltammetry to quantify redox potentials, critical for photodynamic therapy applications .

Q. What mechanistic pathways govern the stability of diazonium intermediates in aqueous media?

- Hydrolysis : Diazonium salts decompose via dediazoniation, releasing nitrogen gas. Stability is pH-dependent; acidic conditions (pH < 3) prolong half-life by protonating hydroxide ions .

- Trapping experiments : Use tert-butyl nitrite to regenerate diazonium species in situ during coupling reactions (e.g., Suzuki-Miyaura cross-coupling with arylboronic acids) .

Q. How can biological activity be systematically evaluated for anticancer applications?

- In vitro assays :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC values compared to doxorubicin controls .

- ROS generation : Measure intracellular reactive oxygen species (ROS) using DCFH-DA probes; anthraquinone derivatives often act as photosensitizers .

- In silico modeling : Dock derivatives into DNA topoisomerase II or kinase domains (e.g., EGFR) to predict binding affinities .

Q. What are the key considerations for designing stable formulations for pharmacological studies?

- Degradation pathways : Monitor photodegradation under UV light (λ = 254 nm) via HPLC; anthraquinones are prone to quinone-hydroquinone redox cycling .

- Lyophilization : For sulfonated derivatives, lyophilize at −80°C to prevent hydrolysis. Use cryoprotectants (e.g., trehalose) for long-term storage .

Contradictions and Validation

- Solubility vs. Bioactivity : While sulfonation improves solubility, it may reduce membrane permeability. Balance by synthesizing prodrugs (e.g., acetyl-protected amines) .

- Diazonium Stability : Conflicting reports on half-lives in DMF vs. aqueous buffers necessitate kinetic studies under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.